4-Chloro-2-methylthiophene
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Overview
Description
4-Chloro-2-methylthiophene is a heterocyclic compound with the molecular formula C5H5ClS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylthiophene can be synthesized through several methods. One common approach involves the chlorination of 2-methylthiophene using a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like H2O2 or m-CPBA.
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
4-Chloro-2-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-4-methylthiophene
- 3-Chloro-5-methylthiophene
- 4-Chloro-3-methylthiophene
Comparison: 4-Chloro-2-methylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C5H5ClS |
---|---|
Molecular Weight |
132.61 g/mol |
IUPAC Name |
4-chloro-2-methylthiophene |
InChI |
InChI=1S/C5H5ClS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |
InChI Key |
LDNWUEWFBZXERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)Cl |
Origin of Product |
United States |
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